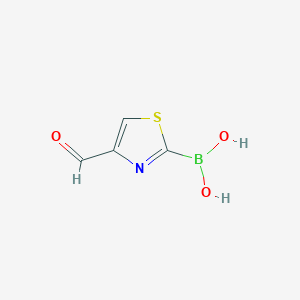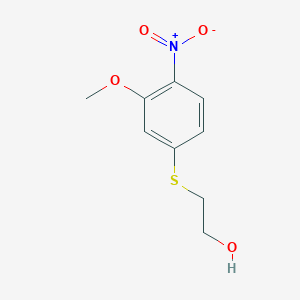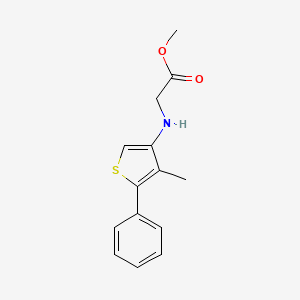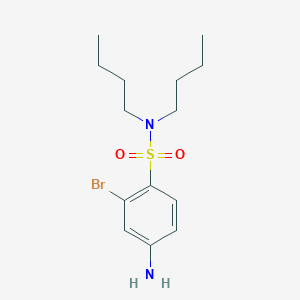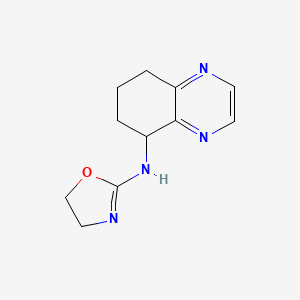
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine is a complex organic compound with a unique structure that combines elements of quinoxaline and oxazoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable quinoxaline derivative with an appropriate oxazoline precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline and oxazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline and oxazoline compounds.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline and oxazoline derivatives with hydroxyl, carbonyl, or carboxyl groups, while reduction reactions may produce amine or alcohol derivatives.
科学的研究の応用
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.
作用機序
The mechanism of action of N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core structure and may have similar chemical and biological properties.
Oxazoline derivatives: These compounds contain the oxazoline ring and may exhibit similar reactivity and applications.
Hybrid compounds: Other hybrid compounds that combine elements of quinoxaline and oxazoline may have comparable properties and uses.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N4O/c1-2-8-10(13-5-4-12-8)9(3-1)15-11-14-6-7-16-11/h4-5,9H,1-3,6-7H2,(H,14,15) |
InChIキー |
RBDNHFXUULLMLD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=NC=CN=C2C1)NC3=NCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


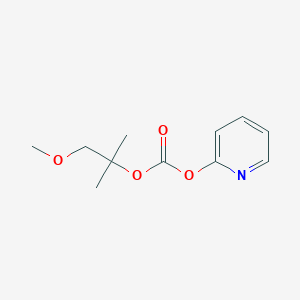
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
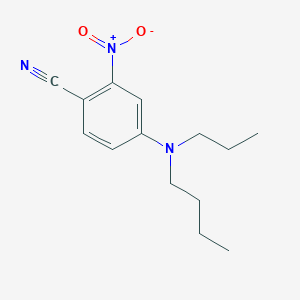
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
